What is Acenocoumarol-d4 and its primary use in research
What is Acenocoumarol-d4 and its primary use in research
Acenocoumarol-d4: A Technical Guide for Researchers
Introduction
Acenocoumarol-d4 is a deuterated, stable isotope-labeled form of Acenocoumarol.[1] Acenocoumarol itself is a potent anticoagulant medication belonging to the vitamin K antagonist class, used clinically to prevent and treat thromboembolic disorders such as deep vein thrombosis and to prevent stroke in patients with atrial fibrillation.[2][3][4] In the realm of research and drug development, particularly in pharmacokinetics and clinical diagnostics, precise quantification of drug concentrations in biological matrices is paramount. Acenocoumarol-d4 serves a critical role in this context as an ideal internal standard for bioanalytical assays.[5] Its chemical and physical properties are nearly identical to the parent drug, yet its increased mass allows it to be distinguished by mass spectrometry. This guide provides an in-depth overview of Acenocoumarol-d4, its primary application, and the underlying pharmacology of Acenocoumarol.
Core Properties of Acenocoumarol-d4
The defining characteristic of Acenocoumarol-d4 is the substitution of four hydrogen atoms with deuterium on the nitrophenyl ring.[5] This isotopic labeling renders it an invaluable tool for quantitative analysis.
Table 1: Physicochemical Properties of Acenocoumarol-d4
| Property | Value | Source(s) |
| Chemical Name | 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one | [5] |
| Synonyms | (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4 | [5] |
| Molecular Formula | C₁₉H₁₁D₄NO₆ | [1][5] |
| Molecular Weight | 357.36 g/mol | [1] |
| Appearance | White to Yellow Solid | [1][6] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [5] |
| Solubility | Soluble in Acetonitrile, DMSO, Chloroform, Ethanol | [5][6] |
| Unlabeled CAS # | 152-72-7 | [1] |
Primary Research Application: Internal Standard in Mass Spectrometry
The principal application of Acenocoumarol-d4 is as an internal standard for the quantification of Acenocoumarol in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. The use of a stable isotope-labeled IS like Acenocoumarol-d4 is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Sample Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects, ionization suppression/enhancement).[8]
-
Similar Behavior: Acenocoumarol-d4 co-elutes with the unlabeled Acenocoumarol during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source.
-
Accurate Quantification: Quantification is based on the ratio of the analyte's response to the IS's response, which provides higher precision and accuracy compared to external calibration methods.[9]
Pharmacology of Acenocoumarol
To understand the context in which Acenocoumarol-d4 is used, it is essential to understand the mechanism of action and pharmacokinetics of the parent drug, Acenocoumarol.
Mechanism of Action: Vitamin K Antagonism
Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[5][10][11] This enzyme is crucial for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of glutamic acid residues on several blood clotting factors.[10][12] By inhibiting VKORC1, Acenocoumarol depletes the reduced form of Vitamin K, which in turn prevents the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][11] This disruption of the coagulation cascade leads to a decrease in thrombin generation and an overall anticoagulant effect.[12]
Pharmacokinetic Profile
The pharmacokinetics of Acenocoumarol are crucial for determining dosing regimens and are a key area of study where Acenocoumarol-d4 is applied.
Table 2: Summary of Acenocoumarol Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Bioavailability | >60% | [11][13] |
| Time to Peak (Tmax) | 1-4 hours | [3][14] |
| Plasma Protein Binding | ~98% | [13] |
| Elimination Half-life | 8-11 hours | [3][13] |
| Metabolism | Hepatic, primarily by CYP2C9. Minor roles for CYP2C18, CYP2C19, and CYP1A2. | [15][16][17] |
| Excretion | ~60% in urine, ~29% in feces | [13] |
Experimental Protocol: LC-MS/MS Quantification in Plasma
This section outlines a typical methodology for the quantification of Acenocoumarol in human plasma using Acenocoumarol-d4 as an internal standard. This protocol is a composite based on common practices in the field.[7][9][18]
Reagents and Materials
-
Acenocoumarol reference standard
-
Acenocoumarol-d4 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Preparation of Standards and Samples
-
Stock Solutions: Prepare separate stock solutions of Acenocoumarol and Acenocoumarol-d4 in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution to create calibration standards. Prepare a working solution of Acenocoumarol-d4 (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the Acenocoumarol-d4 working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 2-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[18]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Data Analysis
-
Integrate the peak areas for both Acenocoumarol and Acenocoumarol-d4 for each injection.
-
Calculate the peak area ratio (Acenocoumarol / Acenocoumarol-d4).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Acenocoumarol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Acenocoumarol-d4 is an essential tool for researchers, scientists, and drug development professionals engaged in the study of Acenocoumarol. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the drug in complex biological matrices. This capability is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, ultimately contributing to the safer and more effective clinical use of this important anticoagulant.
References
- 1. Acenocoumarol-d4 | CymitQuimica [cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. caymanchem.com [caymanchem.com]
- 6. AcenocouMarol-d4 CAS#: 1185071-64-0 [amp.chemicalbook.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 11. Acenocoumarol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acenocoumarol pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
